molecular formula C16H16N2O3 B11702061 N'-[(E)-(4-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide CAS No. 303085-84-9

N'-[(E)-(4-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide

Cat. No.: B11702061
CAS No.: 303085-84-9
M. Wt: 284.31 g/mol
InChI Key: UVUWKXOFHYWIQX-LICLKQGHSA-N
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Description

N’-[(E)-(4-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a hydrazide group, a phenyl ring with a hydroxyl group, and a methylphenoxy group. Its molecular formula is C16H16N2O3, and it has a molecular weight of 284.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 2-(2-methylphenoxy)acetohydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(4-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide is unique due to the presence of the hydroxyl group on the phenyl ring, which can participate in hydrogen bonding and other interactions. This feature enhances its potential as a ligand in biochemical assays and as a building block for the synthesis of more complex molecules .

Properties

CAS No.

303085-84-9

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C16H16N2O3/c1-12-4-2-3-5-15(12)21-11-16(20)18-17-10-13-6-8-14(19)9-7-13/h2-10,19H,11H2,1H3,(H,18,20)/b17-10+

InChI Key

UVUWKXOFHYWIQX-LICLKQGHSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)O

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)O

Origin of Product

United States

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